molecular formula C20H18N6O B2526697 (2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034265-45-5

(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2526697
CAS RN: 2034265-45-5
M. Wt: 358.405
InChI Key: ONOLGUVPWMDDSZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several notable functional groups, including an imidazole ring and a triazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Triazole is another five-membered ring containing two carbon atoms and three nitrogen atoms. Both of these groups are common in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and triazole rings, in particular, would contribute to the compound’s polarity and potentially its reactivity .

Scientific Research Applications

Organic Synthesis and Material Science

A significant application of related compounds involves the development of luminescent materials. For instance, derivatives of 1,3-diarylated imidazo[1,5-a]pyridine have been synthesized and characterized for their optical properties, exhibiting large Stokes' shifts and tunable quantum yields. This research suggests potential applications in creating low-cost, luminescent materials for various technological uses (Volpi et al., 2017).

Medicinal Chemistry and Pharmacology

The compound's framework is utilized in the synthesis of various bioactive molecules. One research avenue explores the development of condensed pyrimidines with evaluated anti-inflammatory and anticancer activities, indicating the compound's potential as a precursor in medicinal chemistry (Sondhi et al., 2000).

Moreover, derivatives have been tested for antimicrobial activity, demonstrating the compound's relevance in the development of new antimicrobial agents. The emphasis on molecular descriptors in QSAR studies highlights the compound's role in drug design and discovery processes (Sharma et al., 2009).

Novel Compounds Synthesis

Research into novel thieno-fused bicyclic compounds, utilizing related scaffolds, showcases the compound's applicability in synthesizing diverse molecular structures with potential pharmaceutical applications. These studies indicate the compound's versatility in organic synthesis and its potential for creating new therapeutic agents (Mabkhot et al., 2015).

Imaging and Diagnostic Agents

The compound's framework is instrumental in synthesizing PET imaging agents, as demonstrated in studies aiming at Parkinson's disease diagnostics. This application underscores the compound's significance in developing diagnostic tools and contributes to understanding and treating neurological disorders (Wang et al., 2017).

Future Directions

Imidazole and triazole derivatives are areas of active research in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and optimizing their properties for specific applications .

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOLGUVPWMDDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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